molecular formula C18H24O3 B195164 16,17-Epiestriol CAS No. 793-89-5

16,17-Epiestriol

Número de catálogo: B195164
Número CAS: 793-89-5
Peso molecular: 288.4 g/mol
Clave InChI: PROQIPRRNZUXQM-LMMHAMTPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16,17-Epiestriol (C₁₈H₂₄O₃) is a minor endogenous estrogen metabolite structurally derived from estriol. Its distinguishing feature is the hydroxyl group configuration at positions 16 and 17, which differs from estriol (16α,17β-triol vs. 16β,17α-triol) . Biosynthetically, it is formed via hepatic microsomal epoxidation of estratetraenol, followed by stereospecific hydrolysis of 16α,17α- and 16β,17β-epoxides . While its physiological role remains less studied than major estrogens like estradiol (17-βE2) and estriol, this compound exhibits unique biological activities, including anti-inflammatory properties and modulation of vascular adhesion molecules .

Mecanismo De Acción

Target of Action

16,17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . The ERβ is one of two main types of estrogen receptors, which are activated by the hormone estrogen .

Mode of Action

As a selective ERβ agonist, this compound binds to the ERβ, leading to a conformational change in the receptor . This allows the receptor to enter the nucleus of the target cell and regulate gene transcription . The resulting formation of messenger RNA (mRNA) interacts with ribosomes to produce specific proteins that express the effect of this compound upon the target cell .

Biochemical Pathways

It is known that the compound is a metabolite of estradiol . As such, it may be involved in the same biochemical pathways as estradiol, which include the regulation of the menstrual cycle and the maintenance of pregnancy .

Pharmacokinetics

As a metabolite of estradiol, it is likely that it shares similar pharmacokinetic properties .

Result of Action

This compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This suggests that this compound may have anti-inflammatory properties and could potentially be used in the treatment of conditions characterized by inflammation .

Action Environment

The action of this compound, like other estrogens, can be influenced by various environmental factors. These may include the presence of other hormones, the phase of the menstrual cycle, and the overall health status of the individual . .

Actividad Biológica

16,17-Epiestriol, also known as 16β-epiestriol, is a minor endogenous estrogen with unique biological activities. It is a metabolite of estriol and plays a significant role in various physiological processes. This article reviews the biological activity of this compound, focusing on its estrogenic effects, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 16β position and is structurally related to estriol. Its chemical structure influences its interaction with estrogen receptors and its metabolic pathways.

Estrogenic Activity

Estrogen Receptor Binding:
this compound exhibits weak estrogenic activity compared to other estrogens such as estradiol. Studies indicate that it has a binding affinity to estrogen receptors (ER), albeit significantly lower than that of estradiol. The percentage of binding to ER for 16β-epiestriol is approximately 20% , compared to 100% for estradiol .

Table 1: Estrogen Receptor Binding Affinity

CompoundER Binding Affinity (%)
Estradiol100
16β-Epiestriol20
Estriol15

Metabolic Pathways

This compound is primarily produced through the metabolism of estriol via the 16-hydroxylation pathway. This pathway is significant as it influences the balance of estrogen metabolites in the body.

Urinary Excretion Studies:
Research utilizing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown that urinary concentrations of 17-epiestriol are relatively low but can be detected alongside other estrogen metabolites. For example, mean urinary levels of 17-epiestriol were reported at 2.19 pmol/mg creatinine .

Anti-Inflammatory Properties

Beyond its estrogenic effects, this compound possesses notable anti-inflammatory properties without exhibiting significant glycogenic activity or immunosuppression. This characteristic differentiates it from conventional glucocorticoids like hydrocortisone .

Implications in Cancer Research

Recent studies have explored the relationship between urinary levels of estrogen metabolites, including 17-epiestriol, and cancer risks:

  • Prostate Cancer: A pilot study indicated an inverse association between urinary levels of 17-epiestriol and prostate cancer risk. Men with lower levels of this metabolite had a significantly higher risk of developing prostate cancer .
  • Breast Cancer: Other research suggests that metabolites along the 16-hydroxylation pathway may exhibit differential effects on breast cancer risk, although specific data on 17-epiestriol remains limited .

Case Studies

  • Prostate Cancer Pilot Study:
    • Objective: Evaluate urinary estrogen metabolites as biomarkers for prostate cancer risk.
    • Findings: Inverse association found between urinary levels of 16-ketoestradiol and 17-epiestriol and prostate cancer risk; men in the lowest quartile had a 4.6-fold increased risk compared to those in the highest quartile .
  • Breast Cancer Risk Assessment:
    • A study analyzing prediagnostic circulating estrogen metabolism profiles suggested that higher ratios of certain hydroxylation pathways were associated with reduced breast cancer risk, indicating potential protective roles for metabolites like 17-epiestriol .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Recent studies have highlighted the role of selective estrogen receptor β (ERβ) agonists, including 16,17-epiestriol, in neuroprotection. Research indicates that these compounds can provide significant benefits in treating neurodegenerative diseases by promoting neuronal survival and reducing inflammation.

  • Mechanism of Action : this compound selectively activates ERβ, which is associated with neuroprotective effects in animal models. This selectivity is crucial as it minimizes the activation of ERα, which may lead to undesirable side effects .
  • Case Studies : In preclinical trials, analogues of this compound demonstrated a 500-fold selectivity for ERβ over ERα with a pEC50 value indicating strong efficacy . Such findings suggest that this compound could be a promising candidate for developing treatments for conditions like Alzheimer's disease.

Cardiovascular Health

The relationship between estrogen metabolites and cardiovascular health has been a significant area of study. Specifically, this compound and its related metabolites show potential benefits for vascular health.

  • Research Findings : A study found that serum concentrations of certain estrogen metabolites, including 16α-hydroxyestrone and 16-ketoestradiol (which are related to this compound), were inversely associated with systolic blood pressure in postmenopausal women. This suggests that these metabolites may play a role in vascular health maintenance .
  • Implications : The vasculoprotective effects observed could be attributed to the ability of these metabolites to induce endothelial cell prostacyclin production and inhibit low-density lipoprotein oxidation .

Cancer Research

The metabolism of estrogens has been linked to breast cancer risk, with specific pathways showing differential effects on cancer development. The role of this compound in this context is particularly noteworthy.

  • Estrogen Metabolism Pathways : Studies indicate that metabolites from the 16-hydroxylation pathway, including this compound and its derivatives like estriol and 16-ketoestradiol, are involved in modulating estrogenic activity and may influence breast cancer risk .
  • Clinical Insights : In a case-control study nested within the Nurses' Health Study II cohort, urinary levels of various estrogen metabolites were analyzed. Results showed that certain metabolic profiles could be associated with reduced breast cancer risk among premenopausal women . This highlights the potential use of this compound as a biomarker or therapeutic target in breast cancer prevention strategies.

Data Tables

The following tables summarize key findings related to the applications of this compound across different research areas:

Application Area Study Focus Key Findings References
NeuroprotectionERβ AgonismHigh selectivity for ERβ; neuroprotective effects observed in animal models
Cardiovascular HealthEstrogen MetabolitesInverse relationship between specific metabolites and systolic blood pressure
Cancer ResearchEstrogen MetabolismCertain metabolic profiles linked to reduced breast cancer risk

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying 16,17-Epiestriol in biological samples, and how do they address isomer differentiation?

Methodological Answer:

  • Radioimmunoassay (RIA) with chromatographic steps is commonly used to distinguish this compound from structurally similar estrogens. For example, anti-estradiol antibodies with cross-reactivity profiles (e.g., 11% cross-reactivity with 16-epiestriol) are coupled with HPLC to improve specificity .
  • Mass spectrometry (MS) paired with liquid chromatography (LC) provides high-resolution differentiation of isomers via exact mass measurements (e.g., 288.1546 Da for this compound) and fragmentation patterns .

Q. How does this compound’s biological activity differ from other estriol isomers, and what experimental models are used to study these differences?

Methodological Answer:

  • Receptor-binding assays (e.g., estrogen receptor α/β affinity studies) and cell-based luciferase reporter assays quantify transcriptional activity differences. For example, this compound exhibits weaker estrogenic activity compared to estriol but retains anti-inflammatory properties .
  • In vivo models , such as subcutaneous implantation in CD-1 mice, assess tissue-specific effects (e.g., endometrial hyperplasia vs. adenocarcinoma promotion) .

Q. What are the key challenges in synthesizing and characterizing this compound for experimental use?

Methodological Answer:

  • Stereoselective synthesis requires chiral catalysts to control hydroxyl group orientation at C16 and C16. Purity is validated via NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .
  • Purity thresholds (≥95% by HPLC) are critical for in vivo studies to avoid confounding effects from trace isomers .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in carcinogenesis across experimental models?

Methodological Answer:

  • Dose-response meta-analysis integrates data from studies using varying concentrations (e.g., 0.16 mg pellets in mice vs. higher doses in cell lines) to identify threshold effects .
  • Pathway-specific knockdown models (e.g., CRISPR/Cas9 targeting 16α-hydroxylase) isolate metabolic contributions to carcinogenesis, clarifying whether effects are direct or metabolite-mediated .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory properties without conflating estrogenic effects?

Methodological Answer:

  • ER-null murine models (e.g., ERα/β knockout mice) or ER antagonist co-treatment (e.g., ICI 182,780) decouple anti-inflammatory actions from estrogen receptor signaling .
  • Cytokine profiling (e.g., multiplex ELISA for IL-6, TNF-α) in primary macrophages quantifies inflammation suppression independent of estrogenic pathways .

Q. How can structural databases like Hmrbase enhance computational modeling of this compound’s interactions with non-classical estrogen targets?

Methodological Answer:

  • Substructure similarity searches in Hmrbase identify potential targets (e.g., membrane-bound estrogen receptors) using query structures like the 16,17-diol group .
  • Molecular docking simulations (e.g., AutoDock Vina) leverage crystallographic data from Hmrbase to predict binding affinities for orphan nuclear receptors (e.g., ERRγ) .

Q. What statistical frameworks are recommended for analyzing longitudinal data on this compound fluctuations in pregnancy studies?

Methodological Answer:

  • Mixed-effects models account for intra-subject variability in urinary or plasma measurements across trimesters. Covariates like placental aromatase activity are included to adjust for metabolic confounders .
  • Time-series clustering identifies subgroups with distinct excretion patterns (e.g., high vs. low producers), linked to polymorphisms in CYP3A4/5 .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford-Hill criteria (e.g., consistency, biological plausibility) to evaluate causality in conflicting carcinogenesis studies .
  • Experimental Reproducibility : Follow ARRIVE guidelines for in vivo studies, detailing pellet composition, implantation frequency, and ENNG initiation protocols .
  • Literature Review : Use PICO framework (Population: vertebrate models; Intervention: this compound; Comparison: estriol isomers; Outcome: receptor affinity) to structure systematic reviews .

Comparación Con Compuestos Similares

Structural and Receptor Affinity Differences

Compound Hydroxyl Group Configuration Primary Receptor Affinity Key Structural Feature
16,17-Epiestriol 16β,17α ERβ > ERα 16β-OH and 17α-OH arrangement
Estriol 16α,17β ERα/ERβ (balanced) 16α-OH and 17β-OH arrangement
17-β Estradiol 17β ERα ≈ ERβ C17β-OH, no hydroxylation at C16
Ethinyl Estradiol 17α-ethynyl ERα > ERβ Synthetic ethynyl group at C17
  • Receptor Selectivity : this compound preferentially binds ERβ, unlike 17-βE2, which binds ERα and ERβ equally . This selectivity underpins its distinct pharmacological profile, such as reduced uterotrophic effects compared to ERα agonists .

Functional Comparison: VCAM-1 Inhibition

Studies on TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs) reveal significant differences:

Compound Effective Concentration Range IC₅₀ for VCAM-1 mRNA Inhibition Mechanism of Action
This compound 30–300 pM 16.3 ± 6.8 nM (100 pM) ERβ-mediated NO upregulation; NF-κB suppression
17-β Estradiol 1–300 nM 36 ± 5.3 nM (300 nM) ERα/ERβ activation; direct NF-κB inhibition
Ethinyl Estradiol No significant effect N/A ERα-mediated pathways (ineffective here)
Genistein 1–10 nM 7.16 ± 3 nM Phytoestrogen; weak ERβ agonism
  • Potency: this compound inhibits VCAM-1 mRNA at picomolar concentrations, making it ~100-fold more potent than 17-βE2 . This efficacy is attributed to its ERβ-driven nitric oxide (NO) synthesis, which stabilizes IκB-α to block NF-κB nuclear translocation .
  • Biphasic Response : At higher concentrations (1–10 nM), this compound’s inhibitory effect diminishes, likely due to receptor downregulation or competing pathways .

Metabolic and Clinical Profiles

  • Metabolism: Unlike estriol, which is a major pregnancy estrogen, this compound is a minor metabolite formed via hepatic epoxidation.
  • Therapeutic Potential: Its anti-inflammatory and vascular-protective effects are promising for atherosclerosis management, though clinical data remain sparse .

Mechanistic Divergence

  • NO Dependency: this compound’s VCAM-1 suppression is NO-dependent, whereas 17-βE2 also acts via direct NF-κB binding .
  • Transcriptional Regulation : Unlike 17-βE2, this compound lacks estrogen response elements (EREs) on the VCAM-1 promoter, relying instead on indirect AP-1/GATA modulation .

Research Implications and Limitations

  • Advantages : High potency at low concentrations and ERβ selectivity reduce off-target effects (e.g., uterine proliferation) .
  • Knowledge Gaps: Limited human trials and unclear long-term safety profile.
  • Future Directions: ERα/ERβ isoform-specific studies and combination therapies with NO donors could enhance therapeutic utility .

Propiedades

IUPAC Name

(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-LMMHAMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611651
Record name 16,17-epi-Estriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16,17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

793-89-5
Record name 16,17-epi-Estriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,17-epi-Estriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16,17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,17-Epiestriol
Reactant of Route 2
16,17-Epiestriol
Reactant of Route 3
16,17-Epiestriol
Reactant of Route 4
16,17-Epiestriol
Reactant of Route 5
16,17-Epiestriol
Reactant of Route 6
16,17-Epiestriol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.